Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate

Description

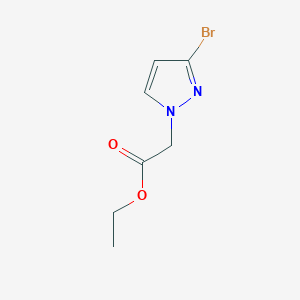

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a brominated pyrazole derivative characterized by a pyrazole ring substituted with a bromine atom at the 3-position and an ethyl acetate moiety at the 1-position. Pyrazole derivatives are widely studied for their pharmacological and agrochemical applications due to their structural versatility and bioactivity. The bromine atom in this compound enhances its electrophilic reactivity, making it a valuable intermediate in synthesizing more complex molecules, such as pharmaceuticals or ligands for metal complexes.

Structure

2D Structure

Propriétés

IUPAC Name |

ethyl 2-(3-bromopyrazol-1-yl)acetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H9BrN2O2/c1-2-12-7(11)5-10-4-3-6(8)9-10/h3-4H,2,5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IMWLWWYQQUKCPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)CN1C=CC(=N1)Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H9BrN2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

233.06 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1427022-51-2 | |

| Record name | ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Applications De Recherche Scientifique

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate has several applications in scientific research:

Chemistry: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

Biology: The compound can be used in the study of biological systems, particularly in the development of new drugs and treatments.

Industry: The compound is used in the production of various industrial chemicals and materials.

Mécanisme D'action

The mechanism by which Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate exerts its effects depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, leading to therapeutic effects. The exact molecular targets and pathways involved would depend on the specific biological system and the desired outcome.

Comparaison Avec Des Composés Similaires

Pyrazole vs. Triazole Derivatives

Ethyl 2-(5-(5-bromopyridin-3-yl)-3-methyl-1H-1,2,4-triazol-1-yl)acetate (Compound 14, )

- Structural Differences : Replaces the pyrazole ring with a 1,2,4-triazole ring and introduces a bromopyridinyl substituent.

Pyrazole vs. Imidazole Derivatives

Imidazole-based ethyl acetate derivatives (, Figure 1A–G) include:

- Ethyl 2-(2,5-diphenyl-1H-imidazole-4-yl) acetate (A)

- Ethyl 2-[5-(4-bromophenyl)-2-phenyl-1H-imidazol-4-yl] acetate (D)

Key Comparisons :

- Electronic Effects : The imidazole ring (two nitrogen atoms in 1,3-positions) has distinct electronic properties compared to pyrazole (two adjacent nitrogens). Bromine substitution in compound D may enhance electrophilicity, similar to the target pyrazole compound.

- Substituent Influence : Bromine in compound D is on the phenyl ring, whereas in the target compound, bromine is directly on the pyrazole ring. This positional difference could alter reactivity and interaction with biological targets.

Brominated Pyrazole Derivatives

4-Bromo-5-(bromomethyl)-2-(3',5'-dimethylphenyl)-1-methyl-1,2-dihydro-3H-pyrazol-3-one ()

- Structural Differences : Contains a dihydro-pyrazol-3-one core with dual bromination (4-bromo and bromomethyl groups).

- Analytical Data : LC/MS shows m/z 317 [M+H]+, differing significantly from the molecular weight of the target compound, suggesting divergent applications .

Activité Biologique

Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate is a compound belonging to the pyrazole family, which has garnered interest due to its potential biological activities. This article delves into the biochemical properties, molecular mechanisms, and various biological activities associated with this compound, supported by relevant data and research findings.

Overview of Pyrazole Derivatives

Pyrazole derivatives are known for their diverse biological activities, including antimicrobial, anti-inflammatory, analgesic, and anticancer properties. The presence of a bromo substituent in this compound may enhance its reactivity and biological profile, making it a candidate for further pharmacological exploration.

This compound interacts with various enzymes and cellular pathways. Notably, compounds in this class have been shown to inhibit liver alcohol dehydrogenase, impacting metabolic processes. The reactive ester group in this compound suggests potential for further chemical modifications that could lead to new derivatives with enhanced biological activity.

The molecular mechanism of this compound involves binding to specific biomolecules, influencing cellular signaling pathways. Preliminary studies indicate that the compound may affect oxidative stress responses and other critical cellular processes.

Key Mechanisms

- Enzyme Inhibition : Interaction with liver alcohol dehydrogenase.

- Cell Signaling Modulation : Influence on oxidative stress pathways.

Biological Activities

Research has highlighted several biological activities associated with this compound and related pyrazole compounds:

Antimicrobial Activity

Pyrazole derivatives have shown significant antimicrobial effects against various pathogens. For instance, studies on related compounds have reported efficacy against E. coli, S. aureus, and Pseudomonas aeruginosa. The incorporation of a bromo group may enhance these properties.

Anti-inflammatory Effects

Pyrazole compounds have been recognized for their anti-inflammatory properties. In vivo studies have demonstrated that certain derivatives can reduce inflammation comparable to established anti-inflammatory drugs like indomethacin .

Analgesic Properties

Some pyrazole derivatives exhibit analgesic effects, making them potential candidates for pain management therapies. The structural features of this compound could contribute to its analgesic profile.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of pyrazole derivatives:

Future Directions

While preliminary findings suggest that this compound has promising biological activities, further investigations are essential to elucidate its pharmacological potential fully. Future studies should focus on:

- In vitro and In vivo Testing : Detailed assessments of its biological activity across various models.

- Structure-Activity Relationship (SAR) : Exploring how modifications to the structure influence biological outcomes.

- Mechanistic Studies : Understanding the specific interactions at the molecular level.

Méthodes De Préparation

Bromination of Pyrazole Precursors Followed by Esterification

One common approach involves starting with a pyrazole derivative, which undergoes selective bromination at the 3-position. This is followed by the introduction of the ethyl acetate group through esterification or nucleophilic substitution with ethyl bromoacetate or bromoacetic acid derivatives.

| Step | Reagents/Conditions | Notes |

|---|---|---|

| Pyrazole bromination | Brominating agents (e.g., N-bromosuccinimide or elemental bromine) in inert solvent (e.g., acetonitrile) | Selective bromination at 3-position |

| Esterification | Reaction with ethyl bromoacetate or bromoacetic acid under reflux, often in the presence of base or acid catalyst | Heating under reflux for several hours |

This method often requires control of temperature and stoichiometry to avoid polybromination or side reactions.

Synthesis via Reaction of Hydrazine Derivatives with Bromoacetic Acid

Another synthetic route involves the condensation of hydrazine derivatives with bromoacetic acid or its esters, leading to the formation of the pyrazole ring bearing the bromine substituent and the ethyl acetate moiety.

- Hydrazine derivative + bromoacetic acid (or ethyl bromoacetate)

- Heating under reflux in a suitable solvent such as acetonitrile or ethanol

- Reaction time varies typically from several hours to overnight

This method benefits from relatively straightforward starting materials and can yield the target compound in moderate to good yields.

Representative Experimental Procedure

Based on literature and patent disclosures, a representative preparation procedure is as follows:

| Step | Procedure Description | Conditions/Notes |

|---|---|---|

| 1 | Dissolve hydrazine derivative in acetonitrile | Ambient to reflux temperature |

| 2 | Add bromoacetic acid or ethyl bromoacetate slowly under stirring | Control temperature to avoid side reactions |

| 3 | Heat the mixture under reflux for 6–12 hours | Ensures complete ring closure and ester formation |

| 4 | Cool the reaction mixture and perform aqueous workup | Extract with organic solvents such as ethyl acetate |

| 5 | Purify the crude product by recrystallization or chromatography | Obtain this compound |

Summary Table of Preparation Methods

| Method | Starting Materials | Key Reagents/Conditions | Advantages | Limitations |

|---|---|---|---|---|

| Bromination + Esterification | Pyrazole derivatives | Brominating agent, ethyl bromoacetate, reflux | Selective substitution | Requires careful control of bromination |

| Hydrazine + Bromoacetic Acid | Hydrazine derivatives, bromoacetic acid | Reflux in acetonitrile or ethanol | Straightforward, moderate yield | Longer reaction times |

| Oxidative Bromination | Pyrazole intermediates | Potassium persulfate, acid catalyst, heat | Good yields, mild conditions | More complex reagents |

Research Findings and Notes

- The bromine atom at the 3-position is introduced selectively, which is critical for the biological and chemical properties of the compound.

- Reaction solvents like acetonitrile are preferred for their ability to dissolve both organic and inorganic reagents and to provide good reaction kinetics.

- Control of reaction temperature (typically reflux or 60–85 °C) is essential to optimize yield and purity.

- Purification often involves extraction and chromatographic techniques to isolate the target ester.

- The ester functional group is introduced either by direct esterification or via alkylation with ethyl bromoacetate.

- Yields reported in related pyrazole ester syntheses are generally in the range of 70–80%, indicating moderate efficiency.

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for Ethyl 2-(3-bromo-1H-pyrazol-1-yl)acetate, and how can reaction conditions be optimized?

- Methodology : The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, a two-step one-pot method involving heterocyclic amines, DMF-DMA, and ethyl bromoacetate under mild conditions can yield moderate to high purity . Continuous-flow processes (e.g., using 5-bromonicotinamide and DMSO) improve reproducibility and reduce reaction times, though yields may vary (52% in one case) . Key parameters include solvent choice (e.g., DMSO for solubility), temperature control (room temperature for intermediate steps), and stoichiometric ratios of reagents (1.15 equiv of electrophiles for improved efficiency) .

Q. Which spectroscopic techniques are most reliable for structural confirmation, and what diagnostic peaks should researchers prioritize?

- Methodology : Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are critical. In H NMR, prioritize peaks corresponding to the pyrazole ring protons (δ 7.5–8.5 ppm), the ethyl ester group (triplet for -OCHCH at δ 1.2–1.4 ppm and quartet for -COOCH- at δ 4.1–4.3 ppm), and the methylene bridge (singlet at δ 4.8–5.2 ppm). IR should show ester C=O stretching at ~1740 cm and C-Br absorption near 560–650 cm .

Q. What are the common chemical reactions involving this compound, and how are they mechanistically rationalized?

- Methodology : The bromine atom undergoes nucleophilic aromatic substitution (e.g., with amines or thiols) under basic conditions. The ester group can be hydrolyzed to carboxylic acids or reduced to alcohols. Condensation reactions with aldehydes/ketones (via Knoevenagel or Claisen-Schmidt mechanisms) form hybrid heterocycles. Reagent selection (e.g., LiAlH for reduction, NaOH for hydrolysis) and solvent polarity (DMF for SNAr) dictate product distribution .

Advanced Research Questions

Q. How can researchers resolve contradictions in spectroscopic data during structural elucidation?

- Methodology : Discrepancies in NMR or IR spectra often arise from impurities or tautomeric equilibria. Use high-resolution mass spectrometry (HRMS) to confirm molecular mass and isotopic patterns (e.g., Br/Br doublet). For ambiguous peaks, employ 2D NMR (COSY, HSQC) to assign coupling networks. Computational tools (DFT for IR/NMR simulations) or X-ray crystallography provide definitive validation .

Q. What strategies optimize crystallographic refinement of this compound using SHELXL?

- Methodology : SHELXL is preferred for small-molecule refinement due to its robust handling of twinning and high-resolution data. Key steps include:

- Data Collection : Use Cu-Kα radiation (λ = 1.54178 Å) for Br-containing compounds to enhance anomalous dispersion.

- Model Building : Assign anisotropic displacement parameters (ADPs) for Br and O atoms to account for thermal motion.

- Validation : Check R (<5%) and residual density maps (±0.3 eÅ) to detect missed solvent or disorder .

Q. How do reaction conditions influence regioselectivity in substitution reactions of the brominated pyrazole core?

- Methodology : Regioselectivity at the pyrazole’s 3-position vs. 5-position depends on electronic and steric factors. Electron-withdrawing groups (e.g., esters) deactivate the 5-position, directing nucleophiles to the 3-bromo site. Steric hindrance from substituents (e.g., methyl groups) can shift selectivity. Solvent polarity (e.g., DMF vs. THF) and temperature (25°C vs. reflux) modulate reaction kinetics and transition states. Computational studies (Hammett plots, MO analysis) provide predictive insights .

Q. What analytical approaches quantify trace impurities in synthesized batches, and how are they mitigated?

- Methodology : Use HPLC-MS with a C18 column (gradient elution: 0.1% formic acid in HO/MeCN) to detect unreacted starting materials (e.g., ethyl bromoacetate) or byproducts (e.g., dehalogenated derivatives). Column chromatography (silica gel, ethyl acetate/hexane) or recrystallization (ethanol/water) improves purity. For persistent impurities, adjust stoichiometry (excess pyrazole precursor) or employ scavengers (molecular sieves for water-sensitive steps) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.